molecular formula C₂₀H₂₃CaN₇O₆ B1157808 ent-Levomefolate Calcium

ent-Levomefolate Calcium

Cat. No.: B1157808
M. Wt: 497.52
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Levomefolate Calcium is a synthetic enantiomer of Levomefolate Calcium, which is the calcium salt of the biologically active form of folate (Vitamin B9). This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Levomefolate calcium (L-5-methyltetrahydrofolate) is the predominant circulating form of folate in human plasma and the primary form that crosses the blood-brain barrier . The native form functions as a critical cofactor in one-carbon metabolism, serving as a methyl group donor in numerous biochemical pathways . It plays an essential role in the synthesis of DNA and RNA, the methylation of homocysteine to methionine—a precursor to the universal methyl donor S-adenosylmethionine (SAMe)—and the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine . Research into the enantiomer, this compound, is valuable for studying the stereospecificity of folate-dependent enzymes, membrane transport proteins like the proton-coupled folate transporter (PCFT), and receptor binding affinity . This compound is presented as a solid and must be stored at -20°C to maintain stability . It is characterized by the chemical formula C₂₀H₂₃CaN₇O₆ and a molecular weight of 497.52 g/mol . Applications & Research Value: • Enzyme Mechanism Studies: Probe the stereochemical requirements and catalytic mechanisms of enzymes involved in folate metabolism, such as methionine synthase . • Transport Pathway Analysis: Investigate the specificity of folate transporters (e.g., PCFT, RFC) across biological membranes . • Biochemical Control: Serve as a critical control in analytical methods, including chromatography and spectroscopy, to distinguish stereospecific interactions from non-specific binding. • Metabolic Pathway Mapping: Aid in elucidating the precise routes and regulation of one-carbon metabolism in cellular systems. WARNING: This product is provided For Research Use Only and is not for use in humans, as a pharmaceutical, or for any other diagnostic or therapeutic purpose. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C₂₀H₂₃CaN₇O₆

Molecular Weight

497.52

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₂₃CaN₇O₆
  • Molecular Weight : 497.52 g/mol
  • Solubility : 4.4 mg/mL in water (requires ultrasonication and warming).
  • Storage : Stable at -20°C in desiccated conditions.

Structural and Functional Comparison with Similar Compounds

Leucovorin Calcium (CAS 6035-45-6)

Leucovorin (5-formyltetrahydrofolate) is a racemic mixture used as an antidote for methotrexate toxicity. Unlike Levomefolate Calcium, which is pre-methylated, Leucovorin requires enzymatic conversion to its active form.

Parameter Levomefolate Calcium Leucovorin Calcium
Active Form L-5-methyltetrahydrofolate Racemic (D,L-5-formyl-THF)
Bioavailability Directly bioactive Requires activation
Primary Use Depression, prenatal care Methotrexate rescue therapy
CAS Number 151533-22-1 6035-45-6

Key Difference : Levomefolate Calcium is inherently active, whereas Leucovorin requires metabolic conversion, making the former more efficient in folate-deficient states.

Levoleucovorin Calcium (CAS 80433-71-2)

Levoleucovorin is the pharmacologically active L-isomer of Leucovorin. Both Levomefolate and Levoleucovorin bypass enzymatic activation, but their applications differ:

Parameter Levomefolate Calcium Levoleucovorin Calcium
Structure L-5-methyl-THF L-5-formyl-THF
Clinical Use Homocysteine regulation Colorectal cancer therapy
Target Enzyme Methionine synthase Thymidylate synthase

Research Insight : Levoleucovorin is preferred in oncology due to its role in DNA synthesis rescue, while Levomefolate Calcium is utilized in metabolic and neurological disorders.

Folic Acid (Vitamin B9)

Folic acid is the synthetic, oxidized form of folate requiring enzymatic reduction to become active.

Parameter Levomefolate Calcium Folic Acid
Activation Pre-activated (L-5-methyl-THF) Requires dihydrofolate reductase
Bioavailability 100% (no conversion needed) ~60–80% (varies with metabolism)
Population Suitability Ideal for MTHFR polymorphism carriers Less effective in MTHFR mutations

Clinical Relevance : In a study, Levomefolate Calcium increased folate status more effectively than folic acid when combined with oral contraceptives.

Pharmacokinetic and Clinical Comparisons

Bioequivalence Studies

Therapeutic Efficacy

  • Depression : Levomefolate Calcium (7.5–15 mg/day) showed significant improvement in depressive symptoms by enhancing neurotransmitter synthesis.
  • Prenatal Care : Superior to folic acid in reducing homocysteine levels, critical for preventing neural tube defects.

Stability and Impurity Profiles

  • Stability : Levomefolate Calcium remains stable for ≥4 years at -20°C, comparable to Leucovorin but more stable than folic acid in aqueous solutions.
  • Impurities : Key impurities include rac-5-methyltetrahydropteroic acid, necessitating stringent HPLC quality control.

Preparation Methods

Preparation of Form-M

  • Dissolution : Levomefolate calcium is dissolved in water at 40–50°C under nitrogen.

  • Antisolvent Addition : Acetone is introduced dropwise to induce supersaturation.

  • Crystallization : Refluxing at 60–70°C for 1–2 hours, followed by cooling to 20–30°C, yields Form-M crystals.

Table 2: Crystallization Conditions for Polymorphic Forms

FormSolvent SystemTemperature RangeKey PXRD Peaks (2θ)
MWater/Acetone40–70°C3.64, 5.05, 7.09, 9.78
M2Thermal Treatment80–100°C3.33, 4.43, 5.81, 6.75
M3Water (Heated)80–100°C3.64, 5.05, 15.13, 19.17

Form-M2, produced by heating Form-M at 80–100°C for 10–30 minutes, exhibits enhanced thermal stability, making it suitable for tablet formulations.

Optimization of Reaction Conditions and Solvent Systems

Solvent selection critically impacts yield and polymorphic outcome:

  • Aqueous Systems : Water enables high solubility of levomefolate calcium but requires antisolvents like acetone for crystallization.

  • Organic Cosolvents : Ethanol and methanol reduce dielectric constant, promoting faster nucleation but risking amorphous precipitation.

Table 3: Solvent Effects on Crystallization Yield

Solvent Ratio (Water:Acetone)Yield (%)Polymorph Obtained
1:178M
1:285M
1:364M2

Stoichiometric control of calcium ions during salt formation is essential to avoid byproducts such as calcium carbonate or hydroxide.

Scaling-Up Processes and Industrial Manufacturing Considerations

Industrial production demands reproducibility across batches. Key scale-up parameters include:

  • Mixing Efficiency : Turbulent flow in reactors ensures uniform antisolvent distribution.

  • Temperature Gradients : Precise control (±1°C) prevents unintended polymorphic transitions.

  • Drying Protocols : Vacuum drying at 35–40°C preserves crystalline integrity.

A pilot-scale study achieved 85% yield (Form-M) using a 500 L reactor, demonstrating feasibility for commercial production.

Analytical Methods for Verifying Compound Purity and Structure

Characterization protocols ensure compliance with pharmacopeial standards:

  • PXRD : Differentiates polymorphs via distinct diffraction patterns (e.g., Form-M vs. M2).

  • HPLC-UV : Quantifies levomefolate calcium purity (>99.5%) using C18 columns and 0.1% trifluoroacetic acid mobile phase.

  • NMR Spectroscopy : Confirms stereochemistry and isotopic labeling efficacy.

Comparative Evaluation of Preparation Methodologies

Table 4: Method Comparison for Levomefolate Calcium Synthesis

MethodYield (%)Purity (%)Scalability
Enzymatic Synthesis9299.8High
Chemical Methylation7598.5Moderate
Isotopic Labeling9598.0Low

Enzymatic routes dominate industrial applications due to superior yield and stereochemical control, whereas isotopic labeling remains niche due to cost constraints .

Q & A

Q. What are the critical handling and storage protocols to ensure the stability of ent-Levomefolate Calcium in experimental settings?

Methodological Answer:

  • Storage : Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis or oxidation .
  • Solubility : Dissolve in pre-warmed (37°C) deionized water with sonication (4.4 mg/mL) and avoid repeated freeze-thaw cycles to minimize degradation .
  • Contamination Control : Centrifuge liquid formulations at 500×g to concentrate the compound and reduce aerosol-related losses .

Q. How does the coenzymatic function of this compound influence its utility in folate-dependent biochemical assays?

Methodological Answer:

  • Role as a Cofactor : As the active L-5-methyltetrahydrofolate form, it directly participates in one-carbon transfer reactions (e.g., methylation of homocysteine to methionine) without requiring enzymatic reduction, unlike synthetic folic acid .
  • Assay Design : Use in vitro models (e.g., cell lysates) to bypass folate reductase activity, ensuring accurate measurement of methylation kinetics. Validate with HPLC to confirm substrate conversion rates .

Q. What analytical methods are recommended for quality control of this compound in research-grade samples?

Methodological Answer:

  • Multi-Technique Validation : Combine HPLC (purity >99%), NMR (structural confirmation), and mass spectrometry (molecular weight verification at 497.5 g/mol) .
  • Reference Standards : Cross-check against CAS 151533-22-1 databases (e.g., PubChem CID 135564391) to resolve batch-to-batch variability .

Advanced Research Questions

Q. How should researchers design bioequivalence studies for this compound in combination therapies (e.g., oral contraceptives)?

Methodological Answer:

  • Pharmacokinetic Endpoints : Measure AUC, Cmax, and Tmax for ethinyl estradiol, drospirenone, and L-5-methyl-THF. Employ LC-MS/MS for simultaneous quantification of all analytes .
  • Statistical Power : Apply ANOVA with a 90% confidence interval for bioequivalence margins (0.80–1.25) .

Q. What strategies resolve discrepancies in reported solubility and stability data for this compound across studies?

Methodological Answer:

  • Controlled Replication : Standardize dissolution conditions (pH 7.4, 37°C) and validate via UV-Vis spectroscopy against reference spectra .
  • Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to identify degradation products (e.g., oxidized folates) .

Q. How can pharmacokinetic modeling improve the interpretation of this compound bioavailability in clinical trials?

Methodological Answer:

  • Compartmental Modeling : Apply a two-compartment model with first-order absorption to estimate bioavailability (F) and elimination half-life (t1/2). Validate using nonlinear mixed-effects modeling (NONMEM) .
  • Covariate Analysis : Incorporate covariates like BMI and renal function to explain inter-individual variability in folate distribution .

Data Analysis & Reproducibility

Q. What statistical methods are essential for ensuring reproducibility in this compound research?

Methodological Answer:

  • Precision Metrics : Report intra- and inter-day CV% (<15%) for analytical assays. Use Bland-Altman plots to assess method agreement .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in dose-response studies .

Q. How do enzymatic interconversion pathways impact the quantification of this compound in biological matrices?

Methodological Answer:

  • Sample Stabilization : Add 2% ascorbic acid to plasma/serum to inhibit oxidation to 10-formyl-THF. Validate recovery rates via spike-and-recovery experiments .
  • Enzyme Inhibition : Use methotrexate (1 μM) to block dihydrofolate reductase activity during ex vivo incubations .

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